1-(2-Amino-4-tert-butylphenyl)ethanone
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Overview
Description
1-(2-Amino-4-tert-butylphenyl)ethanone is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound is characterized by the presence of an amino group and a tert-butyl group attached to a phenyl ring, along with an ethanone moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-tert-butylphenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation of 2-amino-4-tert-butylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-tert-butylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethanone moiety can be reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(2-Amino-4-tert-butylphenyl)ethanone is utilized in various scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-tert-butylphenyl)ethanone involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
2-Amino-1-(4-tert-butylphenyl)ethanone hydrochloride: Similar structure but with a hydrochloride salt form.
2-Amino-4-tert-butylphenol: Lacks the ethanone moiety but shares the amino and tert-butyl groups.
Uniqueness: 1-(2-Amino-4-tert-butylphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanone moiety allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(2-amino-4-tert-butylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(14)10-6-5-9(7-11(10)13)12(2,3)4/h5-7H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIHHQGZBIZTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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